molecular formula C6H7NO3S B13247248 6-Methoxypyridine-3-sulfinic acid

6-Methoxypyridine-3-sulfinic acid

Cat. No.: B13247248
M. Wt: 173.19 g/mol
InChI Key: HMNWLCNBNKFXKX-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a sulfinic acid group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of 6-methoxypyridine, followed by oxidation to introduce the sulfinic acid group. The reaction typically requires the use of strong acids and oxidizing agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to minimize waste and reduce production costs while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products:

    Sulfonic Acids: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

6-Methoxypyridine-3-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

    6-Methoxypyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.

    6-Methoxypyridine-2-carboxylic acid: Another derivative with a carboxylic acid group at the 2nd position.

Uniqueness: 6-Methoxypyridine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications compared to its carboxylic acid counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

6-methoxypyridine-3-sulfinic acid

InChI

InChI=1S/C6H7NO3S/c1-10-6-3-2-5(4-7-6)11(8)9/h2-4H,1H3,(H,8,9)

InChI Key

HMNWLCNBNKFXKX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)S(=O)O

Origin of Product

United States

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